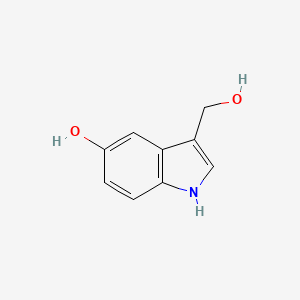
5-Hydroxy-3-hydroxymethylindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-3-hydroxymethylindole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their diverse biological activities and are prevalent in various alkaloids and synthetic drug molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 5-Hydroxy-3-hydroxymethylindole, can be achieved through various methods. Classical synthesis methods such as the Fischer indole synthesis, Bartoli indole synthesis, and Hemetsberger indole synthesis are commonly employed . These methods often involve the construction of the pyrrole ring on a benzene core, utilizing transition-metal catalysis or more classical methods .
Industrial Production Methods: Industrial production of indole derivatives often involves the use of environmentally benign solvents like water. Various elements ranging from p-block elements, transition metals to lanthanides, along with peptides, surfactants, ionic liquids, and nanoparticles, have been used to synthesize indole derivatives in water . This approach not only promotes sustainable development but also ensures high reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Hydroxy-3-hydroxymethylindole undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, the reaction of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature gives indoles via a formal reductive C(sp2)–H amination reaction .
Common Reagents and Conditions: Common reagents used in these reactions include titanium(III) chloride, transition metals, and various catalysts. The conditions often involve ambient temperatures and aqueous solutions to facilitate the reactions .
Major Products: The major products formed from these reactions are typically functionalized indole derivatives, which can be further utilized in various applications, including pharmaceuticals and industrial processes .
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-3-hydroxymethylindole has a wide range of applications in scientific research. It is used in the synthesis of biologically active compounds for the treatment of cancer cells, microbes, and various disorders in the human body . Additionally, indole derivatives possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse biological activities make this compound a valuable compound in medicinal chemistry and drug development.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-3-hydroxymethylindole involves its interaction with specific molecular targets and pathways. For instance, gut bacteria-derived 5-hydroxyindole, a related compound, stimulates intestinal motility via its action on L-type calcium channels located on colonic smooth muscle cells . This interaction leads to an increase in serotonin production, which plays a crucial role in gut motility and overall intestinal physiology .
Vergleich Mit ähnlichen Verbindungen
- Indole-3-acetic acid
- 5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
- 5-Chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
Comparison: 5-Hydroxy-3-hydroxymethylindole is unique due to its specific hydroxyl and hydroxymethyl functional groups, which confer distinct biological activities and chemical reactivity. Compared to other indole derivatives, it exhibits unique interactions with molecular targets, making it a valuable compound for specific applications in medicinal chemistry and drug development .
Eigenschaften
Molekularformel |
C9H9NO2 |
|---|---|
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
3-(hydroxymethyl)-1H-indol-5-ol |
InChI |
InChI=1S/C9H9NO2/c11-5-6-4-10-9-2-1-7(12)3-8(6)9/h1-4,10-12H,5H2 |
InChI-Schlüssel |
CPTZQVICVNOIFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1O)C(=CN2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Fluoro-4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzoicacid](/img/structure/B13204507.png)
![(2S)-2-Amino-3,3-dimethyl-N-[(1S)-1-phenylethyl]butanamide](/img/structure/B13204519.png)
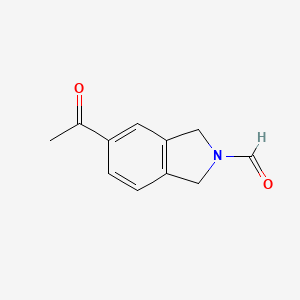
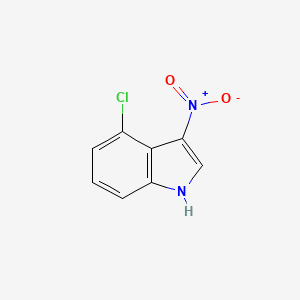
![2-Methoxy-3-[(propan-2-yloxy)methyl]aniline](/img/structure/B13204541.png)
![Ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13204549.png)
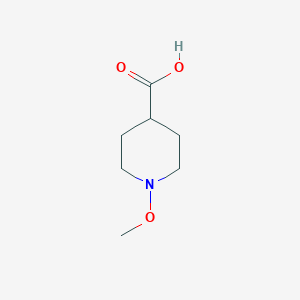
![3-{[(Tert-butoxy)carbonyl]amino}-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid](/img/structure/B13204567.png)
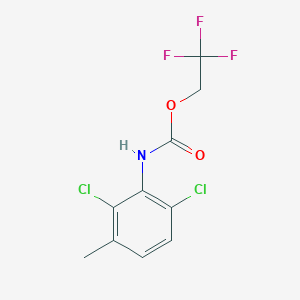
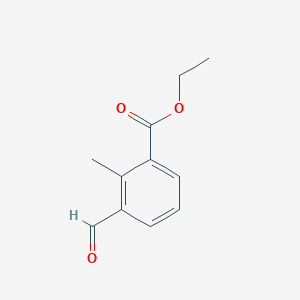
![4-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13204599.png)
![4-(2-Bromophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13204601.png)


